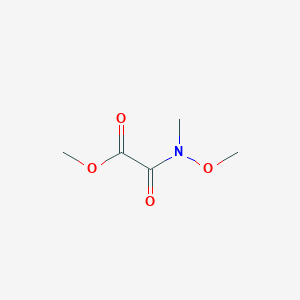

Methyl 2-(methoxy(methyl)amino)-2-oxoacetate

Description

Methyl 2-(methoxy(methyl)amino)-2-oxoacetate is a specialized α-keto ester featuring a methoxy(methyl)amino substituent. This compound is of interest in organic synthesis due to its utility as a building block for pharmaceuticals and agrochemicals. It is synthesized via reactions involving Grignard reagents and oxalate derivatives, achieving yields up to 71.1% under optimized conditions . Its structure is confirmed by spectral techniques such as $ ^1H $-NMR, IR, and mass spectrometry.

Properties

IUPAC Name |

methyl 2-[methoxy(methyl)amino]-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-6(10-3)4(7)5(8)9-2/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTWFOPZNISMAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(methoxy(methyl)amino)-2-oxoacetate can be achieved through several synthetic routes. One common method involves the reaction of methyl 2-oxoacetate with methoxy(methyl)amine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amine to the carbonyl group, followed by esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as acid or base catalysts can enhance the reaction rate and selectivity. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product with desired specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methoxy(methyl)amino)-2-oxoacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The methoxy and methylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(methoxy(methyl)amino)-2-oxoacetate serves as a significant intermediate in the synthesis of pharmaceuticals. Its structure allows for various modifications to enhance biological activity.

Antitumor Activity

Research indicates that derivatives of this compound exhibit antitumor properties. A study demonstrated that specific modifications to the compound could lead to increased efficacy against cancer cell lines, suggesting its potential as a lead compound in drug development .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound and its derivatives. Studies have shown that certain analogs can protect neuronal cells from apoptosis induced by oxidative stress, indicating possible applications in treating neurodegenerative diseases .

Organic Synthesis

This compound is utilized as a versatile building block in organic synthesis.

Synthesis of Amino Acids

The compound can be employed in the synthesis of various amino acids through nucleophilic substitution reactions. This application is crucial for producing compounds used in peptide synthesis and other biochemical applications .

Formation of Heterocycles

This compound has been used to synthesize heterocyclic compounds, which are essential in pharmaceutical chemistry due to their diverse biological activities. The ability to introduce different functional groups makes it a valuable reagent for creating complex molecular architectures .

Agricultural Chemistry

In agricultural chemistry, this compound has shown potential as a pesticide or herbicide precursor.

Development of Herbicides

Research has indicated that derivatives of this compound can act as effective herbicides by inhibiting specific biochemical pathways in plants. Field studies have demonstrated its efficacy in controlling weeds while minimizing environmental impact .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 2-(methoxy(methyl)amino)-2-oxoacetate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzymatic catalysis, receptor binding, or signal transduction.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in ester groups (methyl vs. ethyl) and substituents (e.g., aryl vs. alkyl groups). Key comparisons include:

Ethyl 2-(Methoxy(methyl)amino)-2-oxoacetate (C$6$H${11}$NO$_4$)

- Structural Difference : Ethyl ester instead of methyl.

Methyl 2-(4-Methoxyphenyl)-2-oxoacetate (C${10}$H${10}$O$_4$)

- Structural Difference: Aromatic 4-methoxyphenyl group replaces the methoxy(methyl)amino substituent.

- Synthesis : Derived from marine ascidian Polycarpa aurata; synthesized via Grignard reactions with dimethyl oxalate .

- Applications : Intermediate for bioactive marine natural products .

Ethyl 2-((4-Methoxyphenyl)amino)-2-oxoacetate (C${11}$H${13}$NO$_4$)

- Structural Difference: Anilino group with a 4-methoxy substituent.

- Applications : Pharmaceutical intermediate, particularly in agrochemicals and medicinal chemistry .

2-(Methylamino)-2-oxoacetic Acid (C$3$H$5$NO$_3$)

- Structural Difference : Carboxylic acid instead of ester; lacks methoxy group.

- Properties : Higher acidity and water solubility compared to ester derivatives .

Spectral and Crystallographic Data

- Methyl 2-(methoxy(methyl)amino)-2-oxoacetate: $ ^1H $-NMR: Peaks for methyl ester (~3.8 ppm) and methoxy(methyl)amino groups (~3.3–3.5 ppm) . IR: Strong carbonyl stretches (~1740 cm$^{-1}$ for ester, ~1680 cm$^{-1}$ for α-keto group) .

- Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate (C${17}$H${16}$O$_4$): Crystal System: Monoclinic (C2/c) with intermolecular C–H···O hydrogen bonds . Applications: Agrochemical intermediate with fungicidal activity .

Biological Activity

Methyl 2-(methoxy(methyl)amino)-2-oxoacetate, with the CAS number 139507-50-9, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C5H9NO4

- Molecular Weight : 145.13 g/mol

The compound features a methoxy group and an amino group, which contribute to its reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

Anticancer Activity

Several studies have reported on the anticancer properties of similar compounds within the same class. Although specific studies on this compound are scarce, related compounds have shown promising results:

- In vitro Studies : Research indicates that derivatives of 2-oxoacetates exhibit significant cytotoxic effects against various cancer cell lines, including glioma and breast cancer cells.

- Mechanistic Insights : For instance, compounds that inhibit CDKs have been shown to induce apoptosis in cancer cells by activating caspase pathways and altering gene expression profiles related to survival and proliferation .

Case Studies and Research Findings

A review of literature reveals several case studies that provide insights into the biological activities associated with similar compounds:

These findings underscore the importance of further investigations into this compound's biological activity, particularly its effects on specific cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.